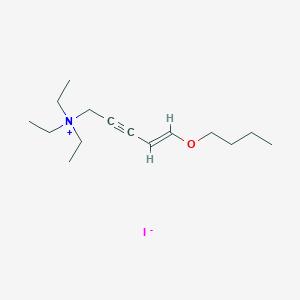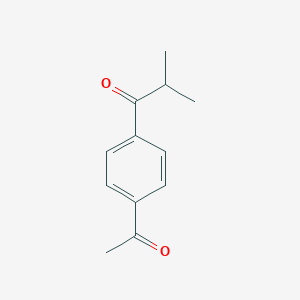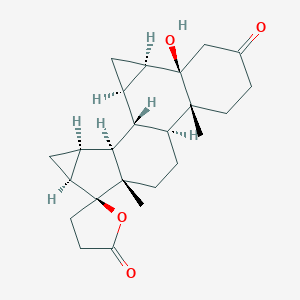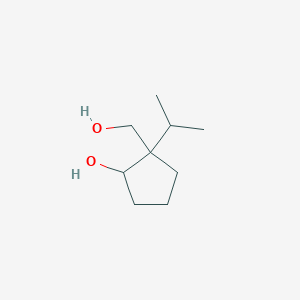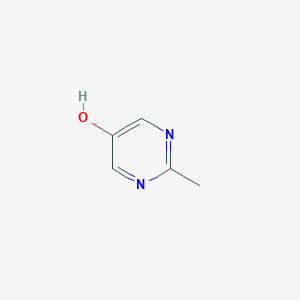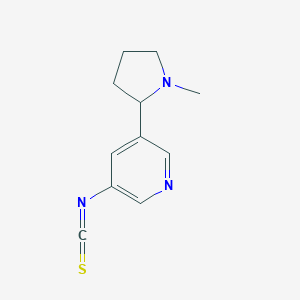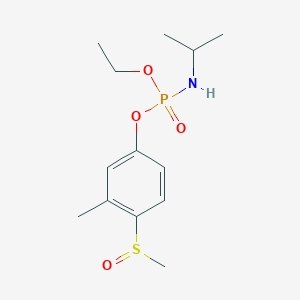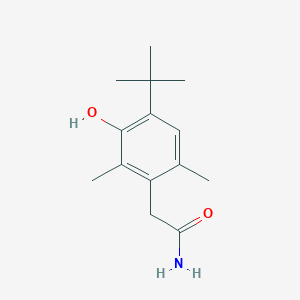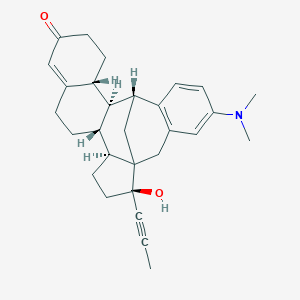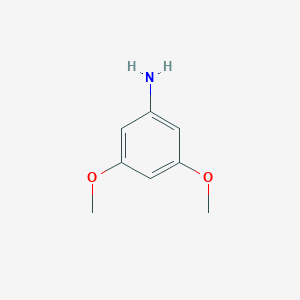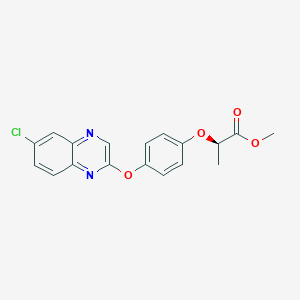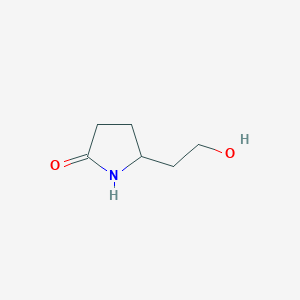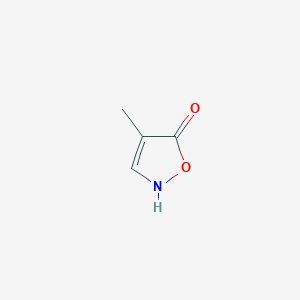
4-Methyl-1,2-oxazol-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2-oxazol-5(2H)-one, also known as MX-5 or Mocimycin, is a heterocyclic organic compound. It is a synthetic derivative of the natural product Mocimycin, which is produced by a soil bacterium, Streptomyces. MX-5 has gained significant attention due to its potential application in scientific research.
Mécanisme D'action
The exact mechanism of action of 4-Methyl-1,2-oxazol-5(2H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and protein synthesis. This results in the inhibition of cell growth and division, leading to the observed antimicrobial and anticancer properties.
Effets Biochimiques Et Physiologiques
4-Methyl-1,2-oxazol-5(2H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various bacteria, fungi, and viruses. 4-Methyl-1,2-oxazol-5(2H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Methyl-1,2-oxazol-5(2H)-one has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methyl-1,2-oxazol-5(2H)-one in lab experiments is its relatively simple synthesis method. Additionally, 4-Methyl-1,2-oxazol-5(2H)-one has been shown to possess a range of bioactive properties, making it a versatile compound for scientific research. However, one limitation of 4-Methyl-1,2-oxazol-5(2H)-one is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for 4-Methyl-1,2-oxazol-5(2H)-one research. One area of interest is the development of 4-Methyl-1,2-oxazol-5(2H)-one derivatives with improved bioactivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-1,2-oxazol-5(2H)-one and its potential therapeutic applications. Finally, the development of novel drug delivery systems for 4-Methyl-1,2-oxazol-5(2H)-one may improve its efficacy and reduce potential side effects.
In conclusion, 4-Methyl-1,2-oxazol-5(2H)-one is a promising compound for scientific research due to its potential as a bioactive agent. Its antibacterial, antifungal, antiviral, and anticancer properties make it a versatile compound for a range of applications. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
4-Methyl-1,2-oxazol-5(2H)-one can be synthesized by the reaction of 4-methyl-5-nitro-1,2-oxazole with sodium methoxide in methanol. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of 4-Methyl-1,2-oxazol-5(2H)-one. This method of synthesis is relatively simple and efficient, making it a popular choice for researchers.
Applications De Recherche Scientifique
4-Methyl-1,2-oxazol-5(2H)-one has been widely used in scientific research due to its potential as a bioactive compound. It has been shown to possess antibacterial, antifungal, and antiviral properties. 4-Methyl-1,2-oxazol-5(2H)-one has also been found to exhibit anticancer activity, making it a potential candidate for cancer therapy. Additionally, 4-Methyl-1,2-oxazol-5(2H)-one has shown promise as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-2-5-7-4(3)6/h2,5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPCNWFHDHRKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNOC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633502 |
Source


|
| Record name | 4-Methyl-1,2-oxazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2-oxazol-5(2H)-one | |
CAS RN |
150991-99-4 |
Source


|
| Record name | 4-Methyl-1,2-oxazol-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B133106.png)
